molecular formula C7H15ClO2 B8386332 1-Chloro-3-(1-methoxy-1-methylethoxy)-propane

1-Chloro-3-(1-methoxy-1-methylethoxy)-propane

Cat. No. B8386332
M. Wt: 166.64 g/mol
InChI Key: BLADFWZBLDXLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-(1-methoxy-1-methylethoxy)-propane is a useful research compound. Its molecular formula is C7H15ClO2 and its molecular weight is 166.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-3-(1-methoxy-1-methylethoxy)-propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-(1-methoxy-1-methylethoxy)-propane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Chloro-3-(1-methoxy-1-methylethoxy)-propane

Molecular Formula

C7H15ClO2

Molecular Weight

166.64 g/mol

IUPAC Name

2-(3-chloropropoxy)-2-methoxypropane

InChI

InChI=1S/C7H15ClO2/c1-7(2,9-3)10-6-4-5-8/h4-6H2,1-3H3

InChI Key

BLADFWZBLDXLNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(OC)OCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1-liter, 4-necked round-bottomed flask, equipped with a mechanical stirrer, nitrogen inlet, internal thermometer, addition funnel and cooling bath (-20° to -25° C.), is added 288.4 g (4.0 mol) of 2-methoxypropene and 0.502 g (0.0002 mol) of the pyridinium salt of p-toluene sulfonic acid. To the cooled solution is then slowly added, under a nitrogen flow over a period of 1 hour, 189.0 g (2.0 mol) of 3-chloropropanol. The reaction mixture is then stirred at -20° to -25° C. for 1 hour and then warmed to 0° C. To the reactor is then added a mixture of 25 ml of a saturated aqueous sodium bicarbonate solution and 425 ml of a saturated aqueous sodium chloride solution. The resultant mixture is then transferred to a separatory funnel and the layers are separated. The organic layer is then concentrated in vacuo at 40° C. and the resultant clear light oil is dried at room temperature under high vacuum for 3 hours to yield the desired compound (97.4% yield; and 98.06% purity).
Quantity
288.4 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium salt
Quantity
0.502 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
189 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
425 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97.4%

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